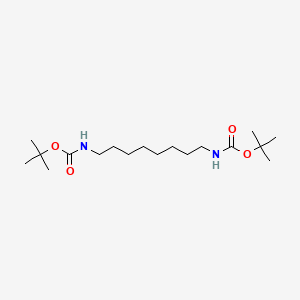

Di-tert-butyl octane-1,8-diyldicarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Strong Blue Emissive Nanofibers

Research involving benzothiazole-modified carbazole derivatives, specifically those with tert-butyl groups, demonstrates their potential in creating strong blue emissive nanofibers. These nanofibers are capable of detecting volatile acid vapors due to their fluorescent sensory material properties. The presence of tert-butyl groups plays a crucial role in the gel formation and self-assembly into lamellar structures, highlighting the importance of tert-butyl groups in developing efficient chemosensors for acid vapor detection (Sun et al., 2015).

Versatile Intermediates for Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines are identified as highly versatile intermediates for the asymmetric synthesis of amines. The activation of imines by the tert-butanesulfinyl group facilitates the addition of various nucleophiles, serving as a powerful chiral directing group. This research underscores the tert-butyl group's significance in synthesizing a wide array of highly enantioenriched amines, thereby contributing to advancements in asymmetric synthesis techniques (Ellman et al., 2002).

Radical Ion Probes and Electrochemistry

The study on the electrochemistry of compounds with di-tert-butyl groups explores their reduction leading to cyclopropane ring-opened products. This research provides insights into the direct and indirect electrochemistry of such compounds, revealing their potential in understanding radical ion behavior and electron transfer processes (Phillips et al., 1998).

Photocatalytic Degradation

Research on the photocatalytic degradation of methyl-tert-butyl ether (MTBE) in TiO2 slurries suggests the potential of tert-butyl compounds in environmental remediation. The study identifies primary by-products of MTBE degradation and proposes a reaction scheme for its photocatalytic mineralization, highlighting the environmental applications of tert-butyl derivatives in addressing water contamination issues (Barreto et al., 1995).

Microbial Degradation and Fate in the Environment

The microbial degradation and environmental fate of methyl tert-butyl ether and related fuel oxygenates have been extensively studied. Advances in microbiology indicate the potential for biological treatment of water contaminated with MTBE and other oxygenates, showcasing the environmental significance of understanding the biodegradation pathways of tert-butyl compounds (Fayolle et al., 2001).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-[8-[(2-methylpropan-2-yl)oxycarbonylamino]octyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36N2O4/c1-17(2,3)23-15(21)19-13-11-9-7-8-10-12-14-20-16(22)24-18(4,5)6/h7-14H2,1-6H3,(H,19,21)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLKUQZHLQVRJEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCCCNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-tert-butyl octane-1,8-diyldicarbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-hydroxyspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B2953123.png)

![4-[2-(Benzylsulfanyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2953132.png)

![2-Methyl-5-pyrrolidin-1-ylpyrazolo[1,5-a]quinazoline-3-carbaldehyde](/img/structure/B2953135.png)

![N-[2-(2-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2953136.png)

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)prop-2-enamide](/img/structure/B2953138.png)